N,N-Dimethylarginine

Catalog No.
S1551638
CAS No.
30315-93-6
M.F
C8H18N4O2
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylarginine

CAS Number

30315-93-6

Product Name

N,N-Dimethylarginine

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid

Molecular Formula

C8H18N4O2

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1

InChI Key

YDGMGEXADBMOMJ-LURJTMIESA-N

SMILES

Array

Synonyms

asymmetric dimethylarginine, dimethyl-L-arginine, guanidino-N,N-dimethylarginine, N(G),N(G)-dimethylarginine, N(G)-dimethylarginine, N(G1),N(G1)-dimethylarginine, N,N-dimethylarginine

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N

The exact mass of the compound N,N-dimethylarginine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Dimethylarginine (CAS 30315-93-6), commonly known as asymmetric dimethylarginine (ADMA), is an endogenous methylated amino acid critically utilized in both analytical chemistry and in vitro pharmacology. In procurement contexts, ADMA is primarily sourced as an essential reference standard for LC-MS/MS biomarker quantification and as a potent, isoform-preferential inhibitor of nitric oxide synthase (NOS). Unlike its unmethylated precursor L-arginine, ADMA actively modulates endothelial and neuronal pathways by restricting NO production. Its distinct physicochemical profile, including high aqueous solubility that requires specific pH or ultrasonic handling for maximum concentration, makes it a highly specialized reagent for cardiovascular, renal, and neuropharmacological research workflows [1].

Substituting ADMA with closely related analogs fundamentally compromises both analytical accuracy and assay validity. Its structural isomer, symmetric dimethylarginine (SDMA), is biologically inactive against NOS and cannot be used as a pharmacological substitute. Furthermore, because ADMA and SDMA are isobaric (identical mass-to-charge ratio), mass spectrometry workflows cannot distinguish them without pure ADMA reference standards to calibrate chromatographic retention times or specific fragmentation patterns[1]. Attempting to substitute ADMA with the more common inhibitor N-monomethyl-L-arginine (L-NMMA) also fails in mechanistic studies, as L-NMMA operates via competitive inhibition and lacks ADMA’s specific preference for neuronal NOS over endothelial NOS [2].

NOS Inhibition Efficacy: ADMA vs. SDMA

In cellular and biochemical assays, ADMA demonstrates potent inhibition of nitric oxide synthase, whereas its structural isomer SDMA is completely biologically inert at the NOS active site. Procurement of pure ADMA is therefore mandatory for inducing NO-deficient states in vitro, as SDMA cannot replicate this effect [1].

Evidence DimensionNOS Inhibition Activity
Target Compound DataPotent inhibitor (IC50 ~1.5 µM for nNOS)
Comparator Or BaselineSDMA (Biologically inactive against NOS)
Quantified DifferenceComplete presence vs. absence of NOS inhibitory activity
ConditionsIn vitro NOS enzyme assays and endothelial cell cultures

Ensures target engagement in endothelial and neuronal assays where the symmetric isomer fails entirely.

Enzyme Inhibition Kinetics: ADMA vs. L-NMMA

While both ADMA and L-NMMA are utilized as NOS inhibitors, their kinetic profiles differ significantly. ADMA acts as a noncompetitive inhibitor of neuronal NOS (nNOS) with marked isoform preference, whereas L-NMMA functions as a competitive inhibitor. This kinetic divergence dictates the choice of inhibitor in receptor activity models [1].

Evidence DimensionnNOS Inhibition Kinetics and Isoform Preference
Target Compound DataNoncompetitive inhibitor (IC50 ~1.5 µM for nNOS vs ~12 µM for eNOS)
Comparator Or BaselineL-NMMA (Competitive inhibitor, Ki ~0.65 µM)
Quantified DifferenceADMA exhibits an ~8-fold preference for nNOS over eNOS and operates noncompetitively, unlike competitive L-NMMA.
ConditionsIsolated nNOS and eNOS enzyme preparations

Allows researchers to preferentially probe neuronal NOS pathways and noncompetitive mechanisms that L-NMMA cannot model.

Isobaric Resolution in Mass Spectrometry: ADMA vs. SDMA

In clinical biomarker quantification, ADMA and SDMA present identical mass-to-charge (m/z) ratios. Accurate LC-MS/MS quantification requires pure ADMA as a reference standard to establish precise retention times and specific fragmentation patterns, preventing cross-contamination of the analytical signal by the biologically inactive SDMA [1].

Evidence DimensionMass Spectrometry Resolution
Target Compound DataPure ADMA Standard (Enables specific retention time and fragmentation calibration)
Comparator Or BaselineSDMA (Isobaric interference, identical m/z of 203.2 [M+H]+)
Quantified DifferenceAbsolute requirement of pure standard to resolve 100% of isobaric overlap.
ConditionsLC-MS/MS and UPLC-MS/MS biological fluid analysis

Essential for validating clinical biomarker assays where isobaric interference must be strictly eliminated.

Aqueous Solubility and Stock Formulation

For high-throughput screening and cell culture applications, ADMA exhibits high aqueous solubility but requires specific handling protocols to achieve maximum concentration. Unlike standard amino acids that dissolve readily at neutral pH, ADMA requires ultrasonic assistance or acidification to reach its maximum solubility threshold .

Evidence DimensionMaximum Aqueous Solubility and Formulation
Target Compound Data100 mg/mL (494.44 mM) requiring sonication or pH 2-3 adjustment
Comparator Or BaselineStandard unmethylated amino acids (readily soluble at neutral pH without mechanical intervention)
Quantified DifferenceRequires specific pH adjustment (pH 2-3) or ultrasonic mechanical intervention to achieve the 100 mg/mL threshold.
ConditionsAqueous stock solution preparation at room temperature

Dictates mandatory laboratory protocols for stock solution preparation to prevent precipitation in high-concentration assays.

Analytical Reference Standard for LC-MS/MS Biomarker Assays

ADMA is the required standard for calibrating chromatographic retention times and mass transitions in UPLC-MS/MS workflows, ensuring accurate differentiation from its isobaric counterpart SDMA in cardiovascular and renal disease research [1].

Selective nNOS Inhibition in Neuropharmacology

Due to its noncompetitive kinetics and ~8-fold preference for nNOS over eNOS, ADMA is the optimal reagent for in vitro models investigating opiate tolerance, neuronal signaling, and targeted NOS blockade [2].

In Vitro Modeling of Endothelial Dysfunction

Procured to reliably induce NO-deficient states in endothelial cell cultures, ADMA stimulates monocyte adhesion and oxidative stress pathways, serving as a robust positive control where inactive isomers like SDMA fail [3].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

202.14297583 Da

Monoisotopic Mass

202.14297583 Da

Heavy Atom Count

14

Melting Point

195 - 197 °C

UNII

63CV1GEK3Y

Pharmacology

Asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase, is formed by methylation of arginine residues in proteins and released after proteolysis. In this reaction, S-adenosylmethionine is methyldonor and S-adenosylhomocysteine the demethylated product. ADMA and homocysteine are thus biochemically linked. Both plasma homocysteine and ADMA concentrations are increased in patients with renal dysfunction, probably as a result of an impairment in their metabolic, but not urinary, clearance. Hyperhomocysteinemia has been associated with an increased risk of cardiovascular disease in end-stage renal disease, especially in patients without malnutrition and inflammation. Also, plasma ADMA levels have been associated with cardiovascular disease in renal failure patients. Both homocysteine and ADMA are thought to mediate their adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction and increased monocyte adhesion.

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

30315-93-6
63937-30-4

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

Asymmetric_dimethylarginine

Dates

Last modified: 08-15-2023
van Guldener C, Nanayakkara PW, Stehouwer CD: Homocysteine and asymmetric dimethylarginine (ADMA): biochemically linked but differently related to vascular disease in chronic kidney disease. Clin Chem Lab Med. 2007;45(12):1683-7. [PMID:17937610]

Explore Compound Types